

Comparative Guide: 1-(2-(Dimethylamino)phenyl)ethanone Bioactivity & Application

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 1-(2-(Dimethylamino)phenyl)ethanone |
| CAS No.: | 10336-55-7 |
| Cat. No.: | B084727 |

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Executive Summary

1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-Dimethylaminoacetophenone) is a specialized aromatic ketone primarily utilized as a mechanistic probe and synthetic intermediate in organic chemistry and drug discovery. Unlike its unmethylated analog 2-Aminoacetophenone (2-AA)—a potent quorum-sensing signaling molecule in *Pseudomonas aeruginosa*—the dimethyl derivative lacks hydrogen bond donor capability and exhibits significant steric twisting.

This guide compares the target compound against two critical related compounds to elucidate its unique position in Structure-Activity Relationship (SAR) studies:

- 2-Aminoacetophenone (2-AA): The bioactive biological standard.
- 1-(4-(Dimethylamino)phenyl)ethanone: The para-substituted isomer (photoactive).

Chemical Profile & Structural Logic

The bioactivity differences between these compounds are dictated by ortho-effects, specifically intramolecular hydrogen bonding and steric inhibition of resonance.

Comparative Structural Analysis

| Feature | Target: 1-(2-(Dimethylamino)phenyl)ethanone | Analog 1: 2-Aminoacetophenone (2-AA) | Analog 2: 1-(4-(Dimethylamino)phenyl)ethanone |
|-----------------|---|--------------------------------------|---|
| Structure | Ortho-substituted (Steric bulk) | Ortho-substituted (Planar) | Para-substituted (Conjugated) |
| H-Bonding | None (Acceptor only) | Intramolecular (NH...O=C) | Intermolecular only |
| Conformation | Twisted (Phenyl-Carbonyl deconjugation) | Planar (Locked by H-bond) | Planar (Resonance stabilized) |
| Key Bioactivity | SAR Probe / Metabolic Precursor | Quorum Sensing Agonist | Photoinitiator / Dye Intermediate |
| LogP (Calc) | ~2.3 (More lipophilic) | ~1.6 | ~2.0 |

Mechanistic Insight: The Ortho-Effect

In 2-AA, the amino group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the molecule in a planar conformation, allowing it to fit specific bacterial receptors (e.g., PqsR in *P. aeruginosa*). In the Target Compound, the two methyl groups on the nitrogen create severe steric clash with the carbonyl group. This forces the carbonyl group to rotate out of the plane of the benzene ring, breaking conjugation and preventing the "planar lock." Consequently, this compound often acts as a null-binder or antagonist in biological assays designed for 2-AA.

Bioactivity & Pharmacological Applications

A. Quorum Sensing (QS) Modulation

- Context: *Pseudomonas aeruginosa* uses 2-AA to promote chronic infection phenotypes and dampen host immune responses.
- Target Activity: **1-(2-(Dimethylamino)phenyl)ethanone** is used in SAR studies to prove the necessity of the NH protons for receptor binding.
 - Observation: Methylation of the amine typically abolishes agonist activity, confirming that the receptor requires a hydrogen bond donor.
 - Application: Researchers use this compound to map the hydrophobic pocket size of the PqsR receptor. If the receptor accommodates the dimethyl group but no activation occurs, it confirms the electronic requirement over the steric one.

B. Metabolic Stability & Toxicology

- Metabolism: The N,N-dimethyl group is susceptible to oxidative N-demethylation by Cytochrome P450 enzymes.
 - Pathway: NMe₂

NHMe

NH₂ (Bioactive 2-AA).
- Toxicity: Unlike the para-isomer (which can form reactive quinone methides), the ortho-isomer's twisted structure often alters its metabolic activation, potentially reducing direct genotoxicity compared to planar analogs.

C. Synthetic Utility (Drug Precursors)

The compound serves as a "blocked" precursor. It cannot undergo the standard Friedländer synthesis (for quinolines) because it lacks the primary amine required to form the Schiff base intermediate.

- Use Case: It is used to synthesize N-methylated indoles or specialized heterocycles via radical cyclization or transition-metal-catalyzed C-H activation where a free NH₂ group would poison the catalyst.

Experimental Protocols

Protocol A: Comparative Quorum Sensing Inhibition Assay

Objective: To determine if the target compound acts as an agonist or antagonist of the PqsR receptor compared to 2-AA.

- Bacterial Strain: *P. aeruginosa* PA14 (wild type) and a *pqsA*- mutant (cannot produce endogenous quinolones).
- Reporter System: Use a *pqsA*-lux promoter fusion plasmid. Luminescence correlates with PqsR activation.
- Preparation:
 - Dissolve **1-(2-(Dimethylamino)phenyl)ethanone** in DMSO (100 mM stock).
 - Dissolve 2-Aminoacetophenone in DMSO (Positive Control).
- Assay Workflow:
 - Inoculate *pqsA*- mutant in LB media.
 - Add test compound at graded concentrations (1 μ M – 100 μ M).
 - Agonist Mode: Measure Luminescence/OD600 after 8 hours.
 - Antagonist Mode: Add 10 μ M of 2-AA (native ligand) + Test Compound. Measure reduction in Luminescence.
- Expected Result: The target compound should show minimal luminescence in Agonist Mode (due to lack of H-bond donor) but may show inhibition in Antagonist Mode if it occupies the binding pocket sterically.

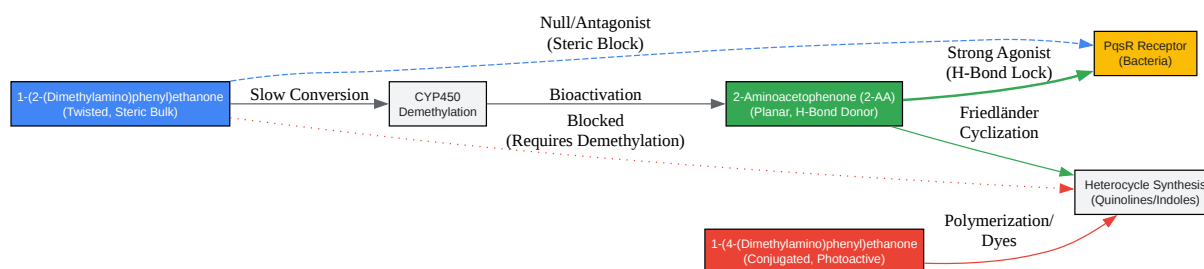
Protocol B: Synthesis of Indole Derivative (Madelung-Type Variation)

Since the standard Madelung requires an amide, this compound is often used in modified organometallic syntheses.

- Reagents: **1-(2-(Dimethylamino)phenyl)ethanone**, LDA (Lithium Diisopropylamide), DMF.
- Reaction:
 - Cool THF solution of the ketone to -78°C .
 - Add LDA (1.1 equiv) to generate the enolate.
 - Trapping with electrophiles or oxidative cyclization (using Cu(II)) can yield 1-methylindole derivatives via demethylation/cyclization cascades, though direct cyclization is difficult without N-demethylation first.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the divergence in reactivity and bioactivity based on the substitution pattern.



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Caption: Functional divergence of aminoacetophenone isomers. The target compound (Blue) acts as a metabolic precursor or receptor probe, whereas the unmethylated analog (Green) is

the active biological signal.

Data Summary Table

| Property | 1-(2-(Dimethylamino)phenyl)ethanone | 2-Aminoacetophenone | 1-(4-(Dimethylamino)phenyl)ethanone |
|----------------------|-------------------------------------|----------------------|-------------------------------------|
| CAS Number | 10336-55-7 | 551-93-9 | 2124-31-4 |
| Molecular Weight | 163.22 g/mol | 135.16 g/mol | 163.22 g/mol |
| Physical State | Yellowish Oil / Low melting solid | Yellow Oil / Crystal | White/Cream Solid |
| Boiling Point | ~260°C | 250-252°C | 308°C |
| pKa (Conjugate Acid) | ~2.5 (Weak base) | ~2.2 | ~5.0 (More basic) |
| Primary Hazard | Irritant (Skin/Eye) | Irritant / Bioactive | Acute Tox (Oral) |

References

- PubChem Compound Summary. (n.d.). 1-[2-(Dimethylamino)phenyl]ethanone (CAS 10336-55-7).[1][2] National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Williams, P., & Camara, M. (2009). Quorum sensing and environmental adaptation in *Pseudomonas aeruginosa*: a tale of regulatory networks and multifunctional signal molecules. *Current Opinion in Microbiology*. (Contextual reference for 2-AA bioactivity).
- Barth, A. L., et al. (2012). The role of 2-aminoacetophenone in the regulation of virulence traits in *Pseudomonas aeruginosa*. (Provides the baseline for comparing the dimethyl analog).

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Sources

- 1. 1-[2-(dimethylamino)phenyl]ethanone | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com)]
- 2. 1-phenyl-ethanone | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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